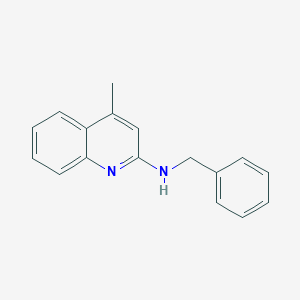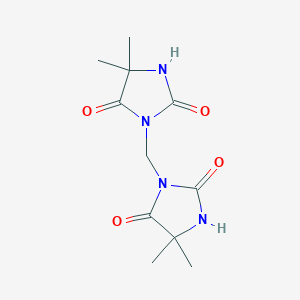
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)' is a chemical compound that is also known as Methylenedimethylurea or MDU. It is a cyclic urea derivative that has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research such as biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is not well understood. However, it is believed that this compound acts as a crosslinking agent by forming covalent bonds between the polymer chains. This results in the formation of a three-dimensional network that increases the strength and durability of the polymer.
Biochemische Und Physiologische Effekte
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) in lab experiments include its unique properties, low toxicity, and ease of synthesis. However, the limitations include its limited solubility in water and its tendency to decompose at high temperatures.
Zukünftige Richtungen
There are several future directions for research on 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione). One area of research could be the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of this compound in order to better understand its properties and potential applications. Additionally, research could be conducted to explore the potential use of this compound in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is a unique compound that has been widely used in scientific research. Its properties and potential applications make it a valuable tool for researchers in various fields. While there is still much to be learned about this compound, its low toxicity and ease of synthesis make it a promising candidate for future research.
Synthesemethoden
The synthesis of 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) involves the reaction of N,N-dimethylurea with formaldehyde in the presence of a catalyst. The reaction results in the formation of a cyclic urea derivative with a methylene bridge between the two imidazolidine rings. This compound can also be synthesized by reacting N,N-dimethylurea with paraformaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has been widely used in scientific research due to its unique properties. It has been used as a crosslinking agent for polymers, and as a curing agent for epoxy resins. This compound has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
3040-97-9 |
|---|---|
Produktname |
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) |
Molekularformel |
C11H16N4O4 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O4/c1-10(2)6(16)14(8(18)12-10)5-15-7(17)11(3,4)13-9(15)19/h5H2,1-4H3,(H,12,18)(H,13,19) |
InChI-Schlüssel |
OJJXFRXEHGWPFW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N1)CN2C(=O)C(NC2=O)(C)C)C |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CN2C(=O)C(NC2=O)(C)C)C |
Andere CAS-Nummern |
3040-97-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
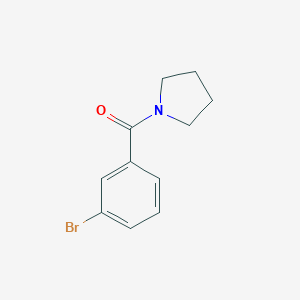
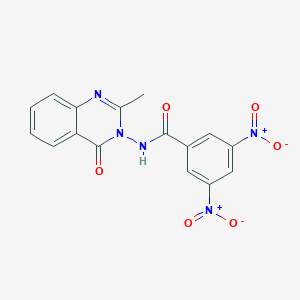
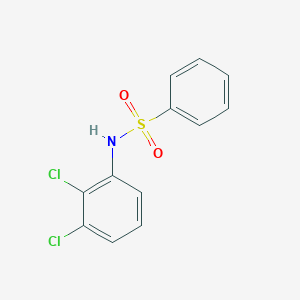
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
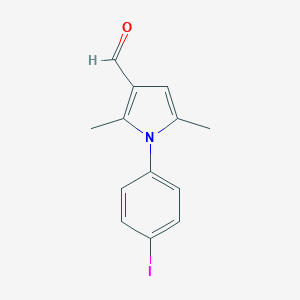
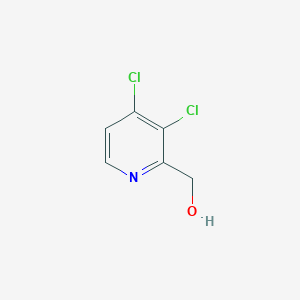
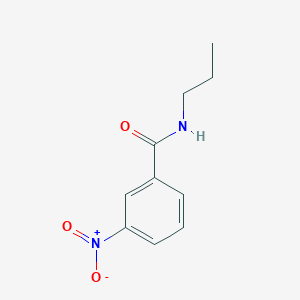
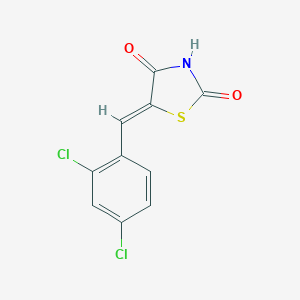
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
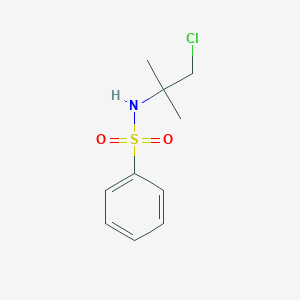
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
